Increased Lipophilicity (XLogP3) vs. Unsubstituted Parent
3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane exhibits a computed XLogP3 of 1.8, which is 0.6 units higher than the unsubstituted 1-oxa-4-azaspiro[4.5]decane (XLogP3 = 1.2) [1]. This increase in lipophilicity can enhance membrane permeability and blood-brain barrier penetration in CNS drug candidates.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-Oxa-4-azaspiro[4.5]decane: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.6 (50% increase) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
The 0.6 log unit difference translates to approximately 4-fold higher octanol-water partition coefficient, guiding selection when increased lipophilicity is desired for target engagement.
- [1] PubChem computed properties: XLogP3 for CID 276967 (3,3-dimethyl derivative) and CID 139900 (parent). View Source
